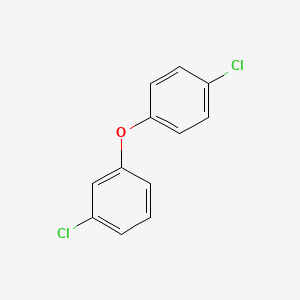

3,4'-Dichlorodiphenyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(4-chlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRGYUWRGCTBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871935 | |

| Record name | 3,4'-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6842-62-2, 51289-10-2 | |

| Record name | 3,4′-Dichlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6842-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Dichlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006842622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxobis(chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051289102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Dichlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(4-chlorophenoxy) benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4'-DICHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH41RTF1MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4'-Dichlorodiphenyl ether chemical properties

An In-depth Technical Guide on the Chemical Properties of 3,4'-Dichlorodiphenyl Ether

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and metabolic pathways of this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a chlorinated aromatic ether. It appears as a colorless to light yellow oily liquid.[1][2][3] Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₂O[1][4] |

| Molecular Weight | 239.1 g/mol [1][4] |

| CAS Number | 6842-62-2[1][4] |

| Appearance | Colorless to light yellow liquid[2][5] |

| Melting Point | -10 °C[1][2][3] |

| Boiling Point | 113 °C at 0.5 mmHg[1][3] |

| Density | 1.29 g/mL[1][2][3] |

| Refractive Index | 1.5950 (at 25°C)[1][5][6] |

| Vapor Pressure | 0.000836 mmHg at 25°C[1] |

| Flash Point | 109.8°C[1] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene and chlorobenzene.[1][2] |

Experimental Protocols: Synthesis

The primary method for synthesizing this compound is a variation of the Ullmann condensation, which involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst.

Synthesis from 4-Chlorophenol and 1,3-Dichlorobenzene

A common industrial synthesis involves the reaction of 4-chlorophenol with 1,3-dichlorobenzene.

Protocol:

-

Reactant Mixture: 1 mole of 4-chlorophenol is mixed with approximately 2 to 6 moles of 1,3-dichlorobenzene and 1 to 3 moles of potassium carbonate in a dipolar aprotic solvent (e.g., N-methylpyrrolidone) that has a boiling point above 160°C.[7][8]

-

Heating: The mixture is heated with stirring to a temperature range of 160°C to 190°C.[7][8]

-

Catalyst Addition: Approximately 0.01 to 1 mol% of basic copper carbonate is added to the heated mixture.[7][8]

-

Reaction and Water Removal: The reaction mixture is further heated to 170-173°C with continuous stirring. During this phase, the water formed during the reaction is removed by distillation.[1][7][8]

-

Reaction Completion: The mixture is maintained at this temperature for several hours to ensure the reaction goes to completion.[1]

-

Work-up: After cooling, the mixture is filtered. The filtrate is then subjected to reduced pressure distillation to remove unreacted starting materials and the solvent, yielding the this compound product.[1][3]

Biological Activity and Metabolism

This compound is primarily known as a key intermediate in the production of the broad-spectrum fungicide, difenoconazole.[1] While its direct signaling pathways are not extensively studied, its metabolism has been investigated in rats.

In vivo studies on chlorodiphenyl ethers in rats indicate two primary metabolic routes: aromatic hydroxylation and the scission of the ether bond. Aromatic hydroxylation is the predominant pathway.[9] The metabolism does not lead to the formation of more toxic chlorodibenzo-p-dioxins or chlorodibenzofurans.[9]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin irritation.[10][11] It is also very toxic to aquatic life with long-lasting effects.[10][11]

-

Handling: Should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2]

-

Toxicity Data:

Applications

The primary application of this compound is as a crucial intermediate in the chemical industry.

-

Pesticides: It is a key raw material for the synthesis of the fungicide difenoconazole.[1][2]

-

Pharmaceuticals: Its derivatives are explored for potential applications in the pharmaceutical field.[2]

-

Industrial Chemicals: It is used in the synthesis of high-temperature heat carriers and synthetic resins.[2]

References

- 1. chembk.com [chembk.com]

- 2. talentchemicals.com [talentchemicals.com]

- 3. m.chemicalbook.com [m.chemicalbook.com]

- 4. This compound | C12H8Cl2O | CID 81283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [lixingchem.com]

- 6. This compound,CAS No. 6842-62-2 [lixing-chem.com]

- 7. CA2031444A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether - Google Patents [patents.google.com]

- 9. scilit.com [scilit.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

Elucidation of the Chemical Structure of 3,4'-Dichlorodiphenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3,4'-Dichlorodiphenyl ether. This document details the synthetic methodology, spectroscopic data, and experimental protocols crucial for the identification and characterization of this compound. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₁₂H₈Cl₂O.[1][2][3][4] It is a significant intermediate in the synthesis of various organic molecules, including pharmaceuticals and pesticides.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-chloro-3-(4-chlorophenoxy)benzene | [1] |

| CAS Number | 6842-62-2 | [1][3] |

| Molecular Formula | C₁₂H₈Cl₂O | [1][2][3][4] |

| Molecular Weight | 239.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 113 °C at 0.5 mmHg | [3] |

| Refractive Index | 1.5950 (25 °C) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene and chlorobenzene. | [3] |

Synthesis of this compound

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[5][6] In this case, 3-chlorophenol reacts with 1,4-dichlorobenzene in the presence of a copper catalyst and a base.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 | d (J = 8.8 Hz) | 2H | H-2', H-6' |

| 7.28 | t (J = 8.1 Hz) | 1H | H-5 |

| 7.08 | ddd (J = 8.1, 2.1, 0.9 Hz) | 1H | H-6 |

| 7.00 | d (J = 8.8 Hz) | 2H | H-3', H-5' |

| 6.95 | t (J = 2.2 Hz) | 1H | H-2 |

| 6.88 | ddd (J = 8.2, 2.3, 0.9 Hz) | 1H | H-4 |

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 158.3 | C-1' |

| 155.8 | C-1 |

| 135.0 | C-3 |

| 130.8 | C-5 |

| 130.0 | C-3', C-5' |

| 129.2 | C-4' |

| 123.5 | C-6 |

| 121.3 | C-4 |

| 119.8 | C-2', C-6' |

| 117.2 | C-2 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1580 - 1475 | Strong | C=C stretch (aromatic ring) |

| 1240 - 1200 | Strong | C-O-C stretch (asymmetric) |

| 850 - 750 | Strong | C-H bend (out-of-plane) |

| 750 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 238 | [M]⁺ (Molecular ion) |

| 240 | [M+2]⁺ (Isotope peak) |

| 203 | [M - Cl]⁺ |

| 147 | [C₆H₄OCl]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 75 | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis: Ullmann Condensation

This protocol is a general procedure for the copper-catalyzed synthesis of diaryl ethers.[7][8][9]

-

Reactant Preparation: In an oven-dried flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chlorophenol (1.0 mmol), 1,4-dichlorobenzene (1.2 mmol), cesium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol, 10 mol%).

-

Solvent Addition: Add anhydrous acetonitrile (5 mL) to the reaction mixture.

-

Reaction Execution: Heat the mixture to 80 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The following is a standard protocol for preparing a sample for NMR analysis.[10][11][12][13]

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency. Use standard pulse programs for data acquisition.

This outlines a common method for obtaining an FT-IR spectrum of a liquid sample.[14][15][16][17][18]

-

Sample Preparation: Place a small drop of neat this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform film.

-

Analysis: Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum. Record a background spectrum of the clean, empty salt plates to subtract from the sample spectrum.

The following is a general procedure for the GC-MS analysis of a volatile organic compound.[19][20][21][22][23]

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

Analysis: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the compound from any impurities. The mass spectrometer is typically operated in electron ionization (EI) mode.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound follows a logical progression of experiments and data analysis.

Chemical Structure Diagram

References

- 1. This compound | C12H8Cl2O | CID 81283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [lixingchem.com]

- 3. This compound,CAS No. 6842-62-2 [lixing-chem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. synarchive.com [synarchive.com]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sites.bu.edu [sites.bu.edu]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. organomation.com [organomation.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. jascoinc.com [jascoinc.com]

- 18. edinst.com [edinst.com]

- 19. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 20. Sample preparation GC-MS [scioninstruments.com]

- 21. uoguelph.ca [uoguelph.ca]

- 22. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 23. organomation.com [organomation.com]

An In-depth Technical Guide to the Synthesis of 3,4'-Dichlorodiphenyl Ether from p-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4'-dichlorodiphenyl ether, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the widely utilized Ullmann condensation reaction, starting from p-chlorophenol and m-dichlorobenzene. This document furnishes detailed experimental protocols, a summary of reaction parameters from various sources, and a discussion of the underlying reaction mechanism. Visual aids in the form of reaction schemes and experimental workflows are included to facilitate a deeper understanding of the synthetic process.

Introduction

This compound is a crucial building block in the synthesis of various commercial products, most notably the broad-spectrum fungicide Difenoconazole.[1] Its synthesis is a subject of significant industrial importance, aiming for high yield, purity, and cost-effectiveness. The most common and industrially viable method for its preparation is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2][3] This guide will delve into the specifics of this synthetic route.

The Ullmann Condensation Approach

The synthesis of this compound from p-chlorophenol involves the reaction of the corresponding phenolate with an aryl halide. In this case, p-chlorophenol is reacted with m-dichlorobenzene in the presence of a base and a copper catalyst.[1][4][5]

The overall reaction can be summarized as follows:

Key to this process is the in situ formation of the p-chlorophenolate, which then acts as the nucleophile, displacing a chlorine atom from the m-dichlorobenzene ring.

Reaction Mechanism Overview

While the precise mechanism of the Ullmann condensation can be complex and is still a subject of study, it is generally accepted to proceed through a series of steps involving copper(I) and copper(III) intermediates.[3] A simplified representation of the catalytic cycle is depicted below.

Caption: Simplified catalytic cycle for the Ullmann condensation.

Experimental Protocols

Several variations of the experimental procedure for the synthesis of this compound from p-chlorophenol have been reported. Below are detailed methodologies based on patented industrial processes.

Protocol 1: Synthesis using Caustic Lye and Cuprous Chloride

This protocol is adapted from a process that emphasizes the removal of water before the coupling reaction.[1]

Materials:

-

p-Chlorophenol

-

m-Dichlorobenzene

-

44% Caustic lye (NaOH solution)

-

Dimethylformamide (DMF)

-

Cuprous chloride (CuCl)

-

Concentrated sulfuric acid

-

Celite

Equipment:

-

3-Litre 4-neck round-bottomed flask

-

Dean-Stark apparatus

-

Heating mantle

-

Mechanical stirrer

-

Condenser

-

Separatory funnel

Procedure:

-

Formation of Sodium p-Chlorophenolate:

-

Charge the round-bottomed flask with 128.5 g of p-chlorophenol, 1325 g of m-dichlorobenzene, and 93.5 g of 44% caustic lye.[1]

-

Heat the mixture to reflux and collect the water using the Dean-Stark apparatus.

-

Continue refluxing for 3 hours at approximately 175°C to ensure complete removal of water. The sodium 4-chlorophenolate will separate as a solid.[1]

-

-

Ullmann Condensation:

-

Work-up and Isolation:

-

Cool the reaction mass to 30°C and add 200 mL of water.

-

Adjust the pH to 12-13 with 44% caustic lye.

-

Filter the mixture through a Celite bed to remove the sodium chloride byproduct. Wash the Celite bed with 50 mL of m-dichlorobenzene.[1]

-

Separate the organic layer and wash it with 200 mL portions of water.

-

Acidify the aqueous layer with concentrated sulfuric acid to a pH of 2.0-2.5 and extract with 100 mL of m-dichlorobenzene to recover unreacted p-chlorophenol for recycling.[1]

-

Combine the organic layers and recover the m-dichlorobenzene under reduced pressure to yield the crude product.

-

Protocol 2: Synthesis using Potassium Carbonate and Basic Copper Carbonate

This method utilizes potassium carbonate as the base and a basic copper carbonate catalyst.[4][5]

Materials:

-

p-Chlorophenol

-

m-Dichlorobenzene

-

Potassium carbonate (granulated)

-

Basic copper carbonate (Cu(OH)₂·CuCO₃·0.5H₂O)

-

N-Methylpyrrolidone (NMP)

Equipment:

-

Reaction vessel equipped with a stirrer, thermometer, and distillation setup.

Procedure:

-

Reaction Setup:

-

Charge the reaction vessel with 1 mole of p-chlorophenol, 4 to 5 moles of m-dichlorobenzene, and 1 to 1.5 moles of potassium carbonate in 1 to 2 moles of N-methylpyrrolidone.[4]

-

-

Catalyst Addition and Dehydration:

-

Reaction and Work-up:

-

Maintain the reaction mixture at this temperature for a specified period (e.g., 3 hours), with the option of adding more p-chlorophenol and catalyst.[4]

-

After the reaction is complete, cool the mixture.

-

The product is then isolated by fractional distillation under reduced pressure.

-

Data Presentation

The following tables summarize the quantitative data from the cited experimental protocols.

Table 1: Reactants and Stoichiometry

| Reactant | Protocol 1[1] | Protocol 2[4] |

| p-Chlorophenol | 128.5 g | 1 mol |

| m-Dichlorobenzene | 1325 g | 2 to 6 mol |

| Base | 93.5 g (44% NaOH) | 1 to 3 mol (K₂CO₃) |

| Catalyst | 1.92 g (CuCl) | 0.01 to 1 mol-% (Basic CuCO₃) |

| Solvent/Solubilizer | 62 g (DMF) | 1 to 5 mol (NMP) |

Table 2: Reaction Conditions and Yield

| Parameter | Protocol 1[1] | Protocol 2[4] |

| Temperature | 165°C | 170-180°C |

| Reaction Time | 5 hours | 3+ hours |

| Yield | 80-81% | ~91% |

| Purity | Not specified | >99% (GC) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

Physical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table 3: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₂O[6][7][8] |

| Molecular Weight | 239.10 g/mol [6][7] |

| Appearance | Colorless to light yellow transparent liquid[9] |

| Boiling Point | 113°C (0.5 mmHg)[9] |

| CAS Number | 6842-62-2[6][7] |

While specific spectroscopic data from the synthetic procedures are not provided in the search results, typical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Conclusion

The synthesis of this compound from p-chlorophenol via the Ullmann condensation is a well-established and industrially significant process. By carefully controlling reaction parameters such as temperature, catalyst, base, and solvent, high yields of the desired product can be achieved. The protocols outlined in this guide, derived from patented industrial methods, provide a solid foundation for researchers and professionals in the field. Further optimization of these procedures may focus on enhancing catalyst efficiency, minimizing reaction times, and developing more environmentally benign reaction conditions.

References

- 1. Process For The Preparation Of 3,4 Dichlorodiphenyl Ether [quickcompany.in]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. CA2031444A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether - Google Patents [patents.google.com]

- 6. This compound | C12H8Cl2O | CID 81283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. labcompare.com [labcompare.com]

- 9. This compound,CAS No. 6842-62-2 [lixing-chem.com]

An In-Depth Technical Guide to the Ullmann Condensation for Dichlorodiphenyl Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of diaryl ethers. This guide offers a comprehensive technical overview of the Ullmann condensation specifically for the synthesis of dichlorodiphenyl ethers, compounds of significant interest in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, experimental protocols, and key quantitative data to aid researchers in the successful application of this important reaction.

Introduction to the Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol in the presence of a base to form a diaryl ether.[1][2] The reaction has since been refined, with modern variations offering milder reaction conditions and broader substrate scope.[3] The synthesis of dichlorodiphenyl ethers via this method typically involves the coupling of a dichlorophenol with a chlorobenzene or a chlorophenol with a dichlorobenzene. These compounds serve as crucial intermediates in the synthesis of various commercial products, including fungicides and other bioactive molecules.

The classical Ullmann reaction often required harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper powder.[1] However, advancements have introduced the use of soluble copper catalysts, often supported by ligands, which can facilitate the reaction at lower temperatures.[1][3] The choice of catalyst, base, solvent, and the presence of activating or deactivating groups on the aromatic rings all play a critical role in the reaction's efficiency and yield.

Reaction Mechanism and Key Parameters

The precise mechanism of the Ullmann condensation for diaryl ether synthesis has been the subject of extensive study. The most widely accepted pathway involves a copper(I) catalytic cycle. The reaction is initiated by the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[4]

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Key reaction parameters influencing the synthesis of dichlorodiphenyl ethers include:

-

Catalyst: Copper(I) salts such as cuprous chloride (CuCl) and cuprous oxide (Cu₂O) are commonly used.[5] Basic copper carbonate has also been shown to be effective. The catalyst loading is typically in the range of 1-10 mol%.

-

Base: An inorganic base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are standard choices as they can solubilize the reactants and facilitate the reaction at elevated temperatures.[1]

-

Temperature: Traditional Ullmann reactions often require temperatures between 150°C and 220°C. However, with the use of appropriate ligands and catalysts, the reaction temperature can sometimes be lowered.

-

Ligands: The addition of ligands can accelerate the reaction and improve yields. While many reactions are performed without ligands, various N- and O-donor ligands have been shown to be beneficial.[3]

-

Substituent Effects: The electronic nature of the substituents on both the phenol and the aryl halide plays a crucial role. Electron-withdrawing groups on the aryl halide generally increase its reactivity, while electron-donating groups on the phenol enhance its nucleophilicity. For dichlorodiphenyl ether synthesis, the position of the chlorine atoms can influence reactivity due to steric and electronic effects.

Quantitative Data on Dichlorodiphenyl Ether Synthesis

The following tables summarize quantitative data from various reported syntheses of dichlorodiphenyl ethers using the Ullmann condensation.

Table 1: Synthesis of 3,4'-Dichlorodiphenyl Ether

| Phenolic Reactant | Aryl Halide Reactant | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorophenol | 1,3-Dichlorobenzene | Cuprous Chloride (as specified) | Sodium Hydroxide | Dimethylformamide | 165 | 5 | 80-81 | [2] |

| 4-Chlorophenol | 1,3-Dichlorobenzene | Cuprous Oxide (as specified) | - | Dimethylacetamide | 110-150 | - | - | [2] |

| 3-Chlorophenol | 1,4-Dichlorobenzene | CuCl / KI | - | - | 165 | - | - | [2] |

| 4-Chlorophenol | 1,3-Dichlorobenzene | Basic Copper Carbonate (0.1-0.9) | Potassium Carbonate | N-Methylpyrrolidone | 170-180 | 5 | High | [6][7] |

Table 2: General Conditions for Ullmann Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Bromide/Iodide | Various Phenols | CuCl (as specified) | 2,2,6,6-tetramethylheptane-3,5-dione | Cesium Carbonate | NMP | Moderate | - | [8] |

| Aryl Halides | Various Phenols | Copper Salts | Diamines/Acetylacetonates | - | NMP, Nitrobenzene, DMF | >210 (traditional) | - | [1] |

| 4-Bromochlorobenzene | p-Cresol | CuIPPh₃ (5) | PPh₃ | K₂CO₃ | Toluene/o-Xylene | 100-140 | Moderate to Good | [9] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of specific dichlorodiphenyl ethers, based on literature procedures.

Synthesis of this compound from 4-Chlorophenol and m-Dichlorobenzene[2]

Materials:

-

4-Chlorophenol

-

m-Dichlorobenzene

-

Sodium Hydroxide

-

Dimethylformamide (DMF)

-

Cuprous Chloride (CuCl)

-

Water

-

Celite

Procedure:

-

Preparation of Sodium 4-chlorophenolate: In a suitable reaction vessel, react 4-chlorophenol with a stoichiometric amount of sodium hydroxide in a solvent such as m-dichlorobenzene.

-

Water Removal: Heat the mixture to reflux at approximately 175°C for 3 hours to remove all water, leading to the formation of a white to pale brown solid of sodium 4-chlorophenolate.

-

Reaction Setup: Cool the reaction mass to 140°C. Add dimethylformamide (62 g) and cuprous chloride (1.92 g) to the vessel.

-

Ullmann Condensation: Heat the reaction mixture to 165°C and maintain this temperature for 5 hours with stirring.

-

Work-up:

-

Cool the reaction mass to 30°C and add 200 ml of water.

-

Adjust the pH to 12-13 with 44% caustic lye.

-

Filter the mixture through a Celite bed to remove the sodium chloride byproduct.

-

Wash the Celite bed with 50 ml of m-dichlorobenzene.

-

-

Purification: The organic layers are extracted with m-dichlorobenzene, and the solvent is recovered under reduced pressure to yield this compound. The reported yield is 80-81% with respect to the reacted phenol.

Synthesis of 4,4'-Dihalogen-o-hydroxydiphenyl Compounds[10]

This procedure describes the synthesis of a precursor to a dihalogenated hydroxydiphenyl ether, which involves an Ullmann condensation step.

Materials:

-

Halogenated alkoxyphenol (e.g., 2-methoxy-4-chlorophenol)

-

p-Dihalobenzene (e.g., p-dichlorobenzene) or p-Halophenol (e.g., p-chlorophenol)

-

Potassium Hydroxide

-

Solvent (e.g., dimethyl sulfoxide)

-

Basic Copper Carbonate

Procedure:

-

Phenolate Formation: A mixture of the halogenated alkoxyphenol and potassium hydroxide in a suitable solvent is heated to form the potassium phenolate. Water is removed by azeotropic distillation.

-

Ullmann Coupling: After cooling, the p-dihalobenzene and basic copper carbonate are added. The mixture is then heated under stirring for several hours (e.g., 2.5 hours at 144-150°C).

-

Work-up: The reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

Purification: The solvent and unreacted starting materials are removed under vacuum to yield the diaryl ether precursor. The final o-hydroxydiphenyl compound is obtained after a subsequent ether fission step.

Visualizations

The following diagrams illustrate the key processes involved in the Ullmann condensation for dichlorodiphenyl ether synthesis.

Caption: A generalized experimental workflow for the Ullmann synthesis of dichlorodiphenyl ethers.

Conclusion

The Ullmann condensation remains a vital tool for the synthesis of diaryl ethers, including various dichlorodiphenyl ether isomers. While traditional methods often required harsh conditions, modern protocols utilizing specific catalysts, bases, and solvents have improved the efficiency and applicability of this reaction. This guide provides a detailed overview of the key principles, quantitative data, and experimental procedures to assist researchers in the successful implementation of the Ullmann condensation for the synthesis of these important chemical intermediates. Careful consideration of the reaction parameters is crucial for optimizing yields and achieving the desired product purity.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 6. EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether - Google Patents [patents.google.com]

- 7. CA2031444A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]

- 9. arkat-usa.org [arkat-usa.org]

Physical and chemical properties of 3,4'-Dichlorodiphenyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety considerations for 3,4'-Dichlorodiphenyl ether. The information is intended to support research, development, and drug discovery activities.

Core Physical and Chemical Properties

This compound is an important organic synthetic raw material and pharmaceutical intermediate.[1] It is a colorless to light yellow oily liquid.[2][3] The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C12H8Cl2O | [2][4][5] |

| Molecular Weight | 239.1 g/mol | [2][5][6] |

| CAS Number | 6842-62-2 | [2][5][6] |

| Appearance | Colorless to light yellow liquid | [3][7][8] |

| Melting Point | < -50 °C to -10 °C | [2][4][5] |

| Boiling Point | 318.1 °C at 101.4 - 102 kPa; 113 °C at 0.5 mmHg | [2][4][9] |

| Density | 1.29 g/mL | [2][5][9] |

| Solubility in Water | 0.98 mg/L at 20 °C, pH 5.6; Insoluble | [4][5] |

| Solubility in Organic Solvents | Soluble in benzene and chlorobenzene | [1][2][5] |

| Flash Point | 172 °C at 101.3 kPa | [4] |

| Auto-ignition Temperature | > 650 °C at ~1013 hPa | [4] |

| Vapor Pressure | 0.11 Pa at 25 °C | [4][10] |

| Log Pow (Octanol/Water Partition Coefficient) | 5.21 (Pow = 162,200) | [4] |

| Refractive Index | 1.5950 | [2][3][9] |

Experimental Protocols

The primary method for synthesizing this compound is a variation of the Ullmann condensation, which involves the reaction of an alkali metal phenolate with an aryl halide in the presence of a copper catalyst.[11]

Method 1: Reaction of 4-Chlorophenol with m-Dichlorobenzene

-

Reactants : 4-Chlorophenol and m-dichlorobenzene.[11]

-

Solvent : Dimethyl formamide (DMF).[11]

-

Procedure :

-

Sodium 4-chlorophenolate is prepared.[11]

-

The phenolate is reacted with m-dichlorobenzene in the presence of cuprous chloride and dimethyl formamide.[11]

-

The reaction mixture is heated to 165°C and maintained for 5 hours.[11]

-

After cooling, water is added, and the pH is adjusted to 12-13 with caustic lye.[11]

-

The byproduct, sodium chloride, is removed by filtration.[11]

-

The organic layers are extracted with m-dichlorobenzene, which is then recovered under reduced pressure.[11]

-

-

Yield : 80-81% with respect to the reacted phenol.[11]

Method 2: Microwave-Assisted Synthesis

-

Reactants : p-chlorophenol and 1,3-dichlorobenzene.[3]

-

Base : Potassium carbonate.[3]

-

Catalyst : Cuprous chloride.[3]

-

Solvent : A mixture of an ionic liquid and dipropylene glycol methyl ethyl ether (1:20 mass ratio).[3]

-

Procedure :

-

The reactants, base, catalyst, and organic solvent are mixed. The molar ratio of 1,3-dichlorobenzene, p-chlorophenol, potassium carbonate, and cuprous chloride is 6:1:1.2:0.01.[3]

-

The mixture is stirred for 2 hours under microwave catalysis at 500 W, with the temperature controlled between 60-110°C.[3][12]

-

After the reaction, the mixture is cooled and filtered.[3]

-

The filtrate is distilled under reduced pressure to obtain the product.[3]

-

Purification of this compound is typically achieved through distillation.[13]

-

Procedure :

The characterization of this compound involves standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR is used to confirm the carbon skeleton of the molecule.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is used to determine the purity of the compound and confirm its molecular weight.[15][16]

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the functional groups present in the molecule.[15]

Visualizations

Caption: General synthesis workflow for this compound.

Caption: Purification workflow for this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin irritation.[10][17] It is also very toxic to aquatic life with long-lasting effects.[10][17]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[4][10] In case of insufficient ventilation, wear suitable respiratory equipment.[18]

-

Handling : Handle in a well-ventilated place.[4][10] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[10]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]

-

First Aid :

-

Disposal : Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

Applications

This compound is a key intermediate in the synthesis of various commercial products:

-

Agrochemicals : It is a crucial intermediate for the preparation of the fungicide difenoconazole.[2]

-

Pharmaceuticals : Its derivatives have potential applications in the pharmaceutical field.[5]

-

Industrial Applications : It is used in the synthesis of organic high-temperature heat carriers and synthetic resins.[1][5]

-

Fragrances : It is used in the preparation of soap fragrances.[1][5]

References

- 1. This compound [lixingchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 6842-62-2 [m.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. talentchemicals.com [talentchemicals.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. lixing-chem.com [lixing-chem.com]

- 8. zjwmfs.com [zjwmfs.com]

- 9. parchem.com [parchem.com]

- 10. echemi.com [echemi.com]

- 11. Process For The Preparation Of 3,4 Dichlorodiphenyl Ether [quickcompany.in]

- 12. This compound | 6842-62-2 [chemicalbook.com]

- 13. CA2031444A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 14. spectrabase.com [spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. 4,4'-Dichlorodiphenyl ether | C12H8Cl2O | CID 17126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | C12H8Cl2O | CID 81283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. capotchem.com [capotchem.com]

3,4'-Dichlorodiphenyl ether molecular weight and formula

An In-depth Technical Guide to 3,4'-Dichlorodiphenyl Ether

This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The fundamental molecular characteristics of this compound are summarized in the table below for straightforward reference.

| Property | Value | Citations |

| Molecular Formula | C12H8Cl2O | [1][2][3][4] |

| Molecular Weight | 239.09 g/mol | |

| Molar Mass | 239.1 g/mol | [2][3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-chlorophenol and 1,3-dichlorobenzene.[5][6] The general steps are as follows:

-

Preparation of the Reaction Mixture: In a reaction vessel, 1,3-dichlorobenzene, p-chlorophenol, a base such as potassium carbonate, and a copper salt catalyst (e.g., cuprous chloride) are combined in an organic solvent.[5][6] A common solvent system is a mixture of an ionic liquid and dipropylene glycol methyl ethyl ether.[5] The typical molar ratio of 1,3-dichlorobenzene, p-chlorophenol, potassium carbonate, and cuprous chloride is 6:1:1.2:0.01.[5][6]

-

Reaction Conditions: The mixture is subjected to microwave-catalyzed conditions at a power of 500 W.[5][6] The reaction is stirred for approximately 2 hours, maintaining a temperature between 60°C and 110°C.[5][6]

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled and filtered.[5][6] The resulting filtrate is then subjected to reduced pressure distillation to remove the solvent and any unreacted starting materials.[5] Continued distillation yields the final product, a colorless and transparent liquid.[5] This method has been reported to achieve a conversion rate of 99% and a yield of 93%.[5][6]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound, its elemental formula, and its calculated molecular weight.

Caption: Relationship between compound, formula, and molecular weight.

References

Spectroscopic Profile of 3,4'-Dichlorodiphenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4'-Dichlorodiphenyl ether (CAS No. 6842-62-2), a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₂H₈Cl₂O and a molecular weight of 239.1 g/mol . The structural arrangement of the two chlorinated phenyl rings linked by an ether bond gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key information about the chemical environment of each nucleus.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound will exhibit signals corresponding to the eight aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the ether linkage.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | Typical Range: 7.2 - 7.4 | Doublet | Typical Range: 8 - 9 |

| H-5 | Typical Range: 6.9 - 7.1 | Doublet of Doublets | Typical Range: J = 8-9, 2-3 |

| H-6 | Typical Range: 7.1 - 7.3 | Doublet | Typical Range: 2 - 3 |

| H-2', H-6' | Typical Range: 7.3 - 7.5 | Doublet | Typical Range: 8 - 9 |

| H-3', H-5' | Typical Range: 6.9 - 7.1 | Doublet | Typical Range: 8 - 9 |

| Note: Specific chemical shifts and coupling constants are dependent on the solvent and the specific NMR instrument used. The assignments are based on predicted electronic effects. |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms, unless there is accidental overlap. The carbons directly attached to chlorine atoms or the oxygen atom will be significantly shifted downfield.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | Typical Range: 155 - 160 |

| C-2 | Typical Range: 118 - 122 |

| C-3 | Typical Range: 130 - 135 |

| C-4 | Typical Range: 120 - 125 |

| C-5 | Typical Range: 125 - 130 |

| C-6 | Typical Range: 115 - 120 |

| C-1' | Typical Range: 150 - 155 |

| C-2', C-6' | Typical Range: 120 - 125 |

| C-3', C-5' | Typical Range: 130 - 135 |

| C-4' | Typical Range: 128 - 133 |

| Note: Data obtained from spectral databases indicate the presence of ¹³C NMR data for this compound. The chemical shifts provided are typical ranges for substituted diphenyl ethers. |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound will be characterized by absorptions corresponding to C-O, C-Cl, and aromatic C-H and C=C bonds.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1270 - 1230 | Strong |

| C-O-C Symmetric Stretch | 1050 - 1010 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

| Out-of-plane C-H Bending | 900 - 675 | Strong |

| Note: Specific peak positions can vary slightly. The out-of-plane bending patterns can provide information about the substitution pattern on the aromatic rings. |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following methods are common:

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure to form a transparent pellet.

-

Analyze the pellet using a transmission FTIR spectrometer.

-

-

Thin Film Method:

-

Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate for analysis.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

For this compound, electron ionization (EI) is a common method. The mass spectrum will show a molecular ion peak (M⁺) and various fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks).

| m/z | Assignment | Relative Intensity |

| 238 | [M]⁺ (with ²³⁵Cl₂) | Major |

| 240 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) | Significant |

| 242 | [M+4]⁺ (with ²³⁷Cl₂) | Minor |

| 203 | [M - Cl]⁺ | |

| 175 | [M - C₆H₄Cl]⁺ | |

| 147 | [C₆H₄OCl]⁺ | |

| 111 | [C₆H₄Cl]⁺ | |

| 77 | [C₆H₅]⁺ | |

| Note: The relative intensities of the fragment ions are dependent on the ionization energy and the specific mass spectrometer used. |

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

An In-depth Technical Guide to the Environmental Fate and Transport of Dichlorodiphenyltrichloroethane (DDT)

A Note on Nomenclature: This guide focuses on the environmental fate and transport of dichlorodiphenyltrichloroethane (DDT) and its primary metabolites, dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD). The term "dichlorodiphenyl ethers" as stated in the initial topic request refers to a different class of chemical compounds for which there is a scarcity of environmental fate and transport data in publicly available scientific literature. Given the extensive body of research on the environmental impact of the pesticide DDT, this guide addresses this well-documented and environmentally significant compound.

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a legacy organochlorine pesticide once used extensively in agriculture and for mosquito control.[1] Despite being banned in many countries for decades, its persistence, lipophilicity, and resistance to degradation mean that DDT and its metabolites remain a significant environmental concern.[1][2] Understanding the environmental fate and transport of these compounds is critical for assessing their long-term risks to ecosystems and human health, as well as for developing effective remediation strategies. This technical guide provides a comprehensive overview of the physicochemical properties, degradation pathways, and transport mechanisms of DDT and its metabolites, intended for researchers, scientists, and environmental professionals.

Physicochemical Properties of DDT and Metabolites

The environmental behavior of DDT and its metabolites is largely governed by their physicochemical properties. These compounds are characterized by low aqueous solubility, high octanol-water partition coefficients (Kow), and low vapor pressures, which contribute to their persistence and tendency to bioaccumulate.[3][4]

| Property | DDT | DDE | DDD | Reference |

| Molecular Weight ( g/mol ) | 354.49 | 318.02 | 320.05 | [4] |

| Water Solubility (µg/L at 25°C) | 1.2 - 5.5 | 1.1 | 30 | [4] |

| Vapor Pressure (mm Hg at 20°C) | 1.5 x 10⁻⁷ | 6.5 x 10⁻⁷ | 1.1 x 10⁻⁶ | [4] |

| Log Kow | 6.91 | 6.51 | 6.02 | [5] |

| Henry's Law Constant (atm·m³/mol) | 4.3 x 10⁻⁶ | 2.5 x 10⁻⁵ | 1.1 x 10⁻⁵ | - |

Environmental Transport Mechanisms

The transport of DDT and its metabolites through the environment is a complex process involving multiple pathways. Due to their properties, these compounds can be transported over long distances from their original points of application.

-

Atmospheric Transport: DDT can volatilize from soil and water surfaces and be transported long distances in the atmosphere, leading to its presence in remote areas like the Arctic.[5][6]

-

Runoff and Soil Erosion: Due to its strong sorption to soil particles, DDT is readily transported with eroded soil into aquatic environments via surface runoff.[5] This is a major pathway for the contamination of rivers, lakes, and oceans.[5][7]

-

Sedimentation: In aquatic systems, DDT and its metabolites have a strong affinity for suspended particulate matter and readily partition to sediments.[3][5] Sediments act as a long-term sink and reservoir for these compounds, from which they can be reintroduced into the water column through resuspension.[5]

Environmental Fate and Degradation

DDT is resistant to complete degradation, but it does undergo transformation in the environment through both abiotic and biotic processes.

-

Photodegradation: In the presence of sunlight, particularly UV radiation, DDT can be degraded.[8] Photodegradation in water can lead to the formation of DDD, DDE, and other products through processes like reductive dechlorination and oxidation.[8] The presence of photosensitizers, such as humic substances, can enhance this process.[9]

-

Hydrolysis: DDT can undergo hydrolysis, particularly under alkaline conditions, to form DDE.[4]

Microbial degradation is a key process in the transformation of DDT in the environment. The pathways and products often depend on the presence or absence of oxygen.

-

Anaerobic Degradation: Under anaerobic conditions, which are common in sediments, DDT is primarily transformed to DDD through reductive dechlorination.[10]

-

Aerobic Degradation: In aerobic environments, DDT is often converted to DDE.[10] Some microorganisms can further degrade these metabolites. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to mineralize DDT to CO₂.[11][12] The degradation pathway in this fungus involves the formation of DDD, dicofol, and 4,4'-dichlorobenzophenone (DBP).[11]

Sorption and Partitioning in Soil and Sediment

Due to its hydrophobic nature, DDT and its metabolites strongly sorb to organic matter in soil and sediment.[13] This process significantly influences their mobility and bioavailability. The partitioning of these compounds between water and solid phases is a key factor in their environmental distribution. Activated carbon has been shown to have a very high sorption capacity for DDT and its metabolites, with logarithmic values of the activated carbon-water partitioning coefficients (log K_AC) ranging from 8.47 to 9.26.[14] However, the sorption capacity in sediment can be overestimated by clean water measurements, potentially by a factor of up to 32.[14][15]

Bioaccumulation and Biomagnification

The lipophilic nature of DDT and its metabolites leads to their accumulation in the fatty tissues of organisms, a process known as bioaccumulation.[16][17] As these compounds are transferred up the food chain, their concentration increases at each trophic level, a phenomenon called biomagnification.[16][17] This process has had well-documented devastating effects on wildlife, particularly birds of prey, and poses a risk to human health through the consumption of contaminated fish.[16] Concentrations of DDT and its metabolites in biota can vary significantly depending on the species and their feeding habits. For example, in a study from the South China Sea, concentrations of total DDTs ranged from 7.0 to 19,413 ng/g lipid weight in various marine species.[18][19]

Experimental Protocols for Environmental Analysis

The analysis of DDT and its metabolites in environmental samples typically involves several key steps: extraction, cleanup, and instrumental analysis.

-

Soil and Sediment: Common extraction methods for solid matrices include Soxhlet extraction, microwave-assisted extraction (MAE), and ultrasonic extraction.[1][20]

-

Water: Liquid-liquid extraction or solid-phase extraction (SPE) are typically used to isolate DDT and its metabolites from aqueous samples.[21][22] Dispersive liquid-liquid microextraction (DLLME) is another technique that has been employed for this purpose.[22]

After extraction, the sample extract is usually "cleaned up" to remove interfering co-extracted substances. This is often achieved using column chromatography with adsorbents like Florisil or silica gel.[23]

The most common analytical technique for the quantification of DDT and its metabolites is gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS).[20] GC-MS provides confirmation of the identity of the compounds.[20]

Conclusion

DDT and its metabolites are persistent organic pollutants that continue to pose a risk to the environment and human health long after their widespread use has ceased. Their low solubility, high lipophilicity, and resistance to degradation facilitate their long-range transport and accumulation in environmental sinks and biota. A thorough understanding of their environmental fate and transport, supported by robust analytical methodologies, is essential for monitoring their presence, assessing their impact, and developing strategies for the remediation of contaminated sites.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. scispace.com [scispace.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Insight into the photodegradation of o,p'-dichlorodiphenyltrichloroethane in a broad spectrum of irradiation light [ouci.dntb.gov.ua]

- 10. Formation and Fate of Point-Source Nonextractable DDT-Related Compounds on Their Environmental Aquatic-Terrestrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biodegradation of DDT [1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane] by the white rot fungus Phanerochaete chrysosporium. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Distribution and partitioning of polybrominated diphenyl ethers in sediments from the Pearl River Delta and Guiyu, South China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sorption of dichlorodiphenyltrichloroethane (DDT) and its metabolites by activated carbon in clean water and sediment slurries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. acs.org [acs.org]

- 17. cimi.org [cimi.org]

- 18. Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea [mdpi.com]

- 20. Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rapid determination of dichlorodiphenyltrichloroethane and its main metabolites in aqueous samples by one-step microwave-assisted headspace controlled-temperature liquid-phase microextraction and gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Trace determination of dichlorodiphenyltrichloroethane and its main metabolites in environmental water samples with dispersive liquid-liquid microextraction in combination with high performance liquid chromatography and ultraviolet detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. env.go.jp [env.go.jp]

An In-depth Technical Guide to the Toxicological Profile of 3,4'-Dichlorodiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for 3,4'-Dichlorodiphenyl ether. A comprehensive toxicological profile is not available in the public domain, and significant data gaps exist for several critical endpoints. The information provided herein is based on limited data, primarily from Safety Data Sheets (SDS), and should be interpreted with caution.

Executive Summary

This compound is a chemical compound for which a complete toxicological assessment is not publicly available. Current data is primarily restricted to acute toxicity studies in rats and aquatic organisms, as well as classifications for skin irritation and environmental hazards. There is a notable absence of comprehensive studies on subchronic and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. This guide presents the existing data in a structured format, details the limited available experimental methodologies, and highlights the significant data gaps to inform future research and safety assessments.

Chemical Identification

| Identifier | Information |

| Chemical Name | This compound |

| CAS Number | 6842-62-2 |

| Molecular Formula | C₁₂H₈Cl₂O |

| Molecular Weight | 239.1 g/mol |

| Structure |

|

Toxicological Data

A summary of the available quantitative toxicological data for this compound is presented below.

Table 1: Acute Toxicity of this compound [1]

| Endpoint | Species | Route | Value | Classification |

| LD₅₀ | Rat (female) | Oral | > 300 - < 2000 mg/kg bw | Harmful if swallowed[1] |

| LD₅₀ | Rat (male/female) | Dermal | > 2000 mg/kg bw | Not classified |

Table 2: Ecotoxicity of this compound [1]

| Endpoint | Species | Duration | Value | Classification |

| LC₅₀ | Danio rerio (Zebra fish) | 96 hours | 0.286 mg/L | Very toxic to aquatic life |

| EC₅₀ | Daphnia magna (Water flea) | 48 hours | 0.149 mg/L | Very toxic to aquatic life |

| EC₅₀ | Desmodesmus subspicatus (Green algae) | 72 hours | 0.024 mg/L | Very toxic to aquatic life with long lasting effects |

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are not available in the public literature. The following descriptions are based on standard OECD guidelines, which are likely to have been followed for the generation of the SDS data.

4.1 Acute Oral Toxicity (Presumed Protocol)

-

Guideline: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Species: Rat (female specified in one source).

-

Administration: Gavage.

-

Dosage: A single dose was administered. The available data suggests a limit test or a study with a few dose levels was performed to determine the range of the LD₅₀.

-

Observation Period: Typically 14 days.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

4.2 Acute Dermal Toxicity (Presumed Protocol)

-

Guideline: OECD Test Guideline 402 (Acute Dermal Toxicity).

-

Species: Rat.

-

Administration: The substance was applied to a shaved area of the skin.

-

Dosage: A limit test at 2000 mg/kg body weight was likely performed.

-

Observation Period: Typically 14 days.

-

Endpoints: Mortality, skin reactions at the application site, clinical signs of systemic toxicity, body weight changes, and gross necropsy findings.

Data Gaps and Limitations

The toxicological database for this compound is significantly incomplete. The following critical information is lacking:

-

Subchronic and Chronic Toxicity: No studies on the effects of repeated or long-term exposure have been identified.

-

Carcinogenicity: There is no available data to assess the carcinogenic potential of this chemical. The International Agency for Research on Cancer (IARC) has not classified it.[2]

-

Genotoxicity: No in vitro or in vivo studies on the mutagenic or clastogenic potential have been found.

-

Reproductive and Developmental Toxicity: The effects on fertility, reproduction, and embryonic development are unknown.

-

Toxicokinetics: Information on the absorption, distribution, metabolism, and excretion of this compound is not available.

-

Mechanisms of Toxicity: The molecular mechanisms underlying the observed acute toxicity and skin irritation are not elucidated. No information on signaling pathways affected by this compound was found.

Visualization of Toxicological Assessment Workflow

The following diagram illustrates a standard workflow for toxicological assessment and highlights the data gaps for this compound.

Conclusion and Recommendations

The toxicological profile of this compound is largely uncharacterized. While acute toxicity data and ecotoxicity information are available and indicate that the substance is harmful if swallowed, a skin irritant, and very toxic to aquatic life, the lack of data on long-term effects, genotoxicity, carcinogenicity, and reproductive toxicity precludes a comprehensive risk assessment for human health.

For researchers, scientists, and drug development professionals, it is crucial to recognize these data gaps. Any handling or use of this compound should be done with appropriate caution, assuming potential for unknown long-term health effects. Further toxicological studies are strongly recommended to fill the existing data gaps and to allow for a proper evaluation of the risks associated with this chemical. Priority should be given to studies on genotoxicity, repeated dose toxicity, and reproductive/developmental toxicity to better inform on its potential hazards.

References

Natural Sources of Polyhalogenated Diphenyl Ethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of polyhalogenated diphenyl ethers (PXDEs), with a primary focus on polybrominated diphenyl ethers (PBDEs) due to the prevalence of available research. The document details their origins in marine and terrestrial ecosystems, presents quantitative data on their occurrence, outlines experimental protocols for their analysis, and illustrates key biological signaling pathways they are known to modulate.

Natural Sources of Polyhalogenated Diphenyl Ethers

Polyhalogenated diphenyl ethers, long considered solely anthropogenic pollutants, are also synthesized by a variety of marine organisms. These naturally occurring PXDEs, often hydroxylated (OH-PXDEs) or methoxylated (MeO-PXDEs), play significant roles in the chemical ecology of their producers and have been shown to bioaccumulate in marine food webs.

Marine Sponges and Symbiotic Microorganisms

The most prolific natural sources of PBDEs are marine sponges, particularly those of the order Dysideidae.[1][2] These sponges can contain high concentrations of PBDEs, in some cases exceeding 10% of the sponge's dry weight.[2] The biosynthesis of these compounds is not carried out by the sponge itself but by its symbiotic microorganisms, primarily cyanobacteria (e.g., Hormoscilla spongeliae, formerly Oscillatoria spongeliae) and other marine bacteria.[1][3][4] Metagenomic studies have successfully identified the PBDE biosynthetic gene clusters within these sponge-associated cyanobacterial endosymbionts.[1][3][4]

Algae and Cyanobacteria

Various species of marine algae, including red algae, are also known to produce PBDEs.[5] For instance, in red algae from the Baltic Sea, several 6-OH-BDE congeners have been identified as abundant.[5] Filamentous cyanobacteria, both free-living and in association with other organisms, contribute to the natural production of these compounds.[1]

Marine Bacteria

Certain species of marine bacteria have been identified as independent producers of PBDEs. For example, bacteria belonging to the genus Pseudoalteromonas have been shown to synthesize a variety of polybrominated aromatic compounds, including PBDEs.[6] Research has elucidated the enzymatic pathways responsible for this biosynthesis.[6]

Bioaccumulation in Marine Food Webs

Naturally produced PBDEs and their hydroxylated and methoxylated derivatives are known to bioaccumulate and biomagnify in marine food webs.[7] They have been detected in a wide range of marine organisms, from invertebrates to apex predators such as fish, seals, and whales.[5][8][9] This bioaccumulation underscores the importance of understanding the ecological roles and toxicological implications of these natural compounds.

Quantitative Data on Naturally Occurring PBDEs

The following tables summarize the concentrations of various naturally occurring PBDEs and their derivatives in different marine organisms. These data are compiled from multiple studies and are presented to facilitate comparison.

Table 1: Concentration of Hydroxylated and Methoxylated PBDEs in Marine Sponges and Algae

| Species | Location | Compound | Concentration (ng/g wet weight) | Reference |

| Red Algae | Askö Island, Baltic Sea | 6-OH-BDE-99 | 2.5 | [5] |

| 6-OH-BDE-137 | 2.2 | [5] | ||

| 6-OH-BDE-85 | 2.0 | [5] | ||

| 6-OH-BDE-47 | 1.9 | [5] | ||

| 6-MeO-BDE-137 | 0.36 | [5] | ||

| 6-MeO-BDE-47 | 0.19 | [5] | ||

| Lamellodysidea sp. | Palau, Micronesia | diOH-tetra-BDE:OH-MeO-tetra-BDE ratio | 10:1 | [10] |

| Callyspongia sp. | Palau, Micronesia | diOH-tetra-BDE:OH-MeO-tetra-BDE ratio | 1:30 | [10] |

Table 2: Concentration of Hydroxylated and Methoxylated PBDEs in Marine Animals

| Species | Tissue | Location | Compound | Concentration (ng/g lipid weight) | Reference |

| Beluga Whale | Blubber | Canadian Arctic | 5 OH-PBDEs | 0.01 - 0.1 | [11] |

| Milk | Canadian Arctic | 5 OH-PBDEs | 0.01 - 0.1 | [11] | |

| Bivalves | Canadian Arctic | MeO-PBDEs (mean range) | 0.1 - 130 | [11] | |

| Arctic Cod | Canadian Arctic | MeO-PBDEs (mean range) | 0.1 - 130 | [11] | |

| Sculpin | Canadian Arctic | MeO-PBDEs (mean range) | 0.1 - 130 | [11] | |

| Seaducks | Canadian Arctic | MeO-PBDEs (mean range) | 0.1 - 130 | [11] | |

| Beluga Whales | Canadian Arctic | MeO-PBDEs (mean range) | 0.1 - 130 | [11] | |

| 2'-MeO-BDE-68 | Highest among brominated compounds | [11] | |||

| 6-MeO-BDE-47 | Highest among brominated compounds | [11] |

Experimental Protocols

The extraction, purification, and analysis of PXDEs from natural sources require specialized techniques to isolate these compounds from complex biological matrices. Below are detailed methodologies for key experiments.

Extraction and Purification of PBDEs from Marine Sponges

This protocol is a composite of methodologies described in the literature for the extraction and purification of PBDEs from sponge tissue.

1. Sample Preparation:

- Freeze-dry the sponge tissue to a constant weight.

- Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

- Mix the powdered sponge tissue with anhydrous sodium sulfate to remove any residual water.

- Perform a Soxhlet extraction for 18-24 hours using a 2:1 mixture of dichloromethane:methanol.[2] Alternatively, pressurized liquid extraction (PLE) with solvents such as hexane, dichloromethane, and methanol can be employed for a more rapid extraction.[12]

3. Lipid Removal and Cleanup:

- Concentrate the extract under reduced pressure.

- For lipid-rich extracts, perform gel permeation chromatography (GPC) to remove lipids.

- Further cleanup can be achieved using solid-phase extraction (SPE) with silica gel or Florisil cartridges. Elute with a series of solvents of increasing polarity (e.g., hexane, dichloromethane, methanol) to fractionate the compounds.

4. Isolation of PXDEs:

- For isolation of specific PXDEs for structural elucidation, use preparative high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient.[2]

Quantification of PXDEs by GC-MS/MS

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective method for the quantification of PXDEs.

1. Sample Derivatization (for hydroxylated PXDEs):

- Evaporate the purified extract to dryness under a gentle stream of nitrogen.